苯重氮盐,4-氯-2-硝基,氯化物

描述

Molecular Structure Analysis

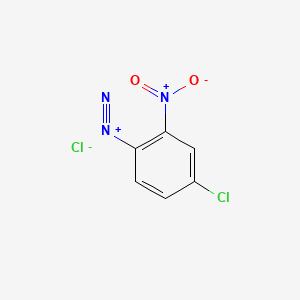

The molecular formula of this compound is C6H3Cl2N3O2. Diazonium ions contain an -N 2+ group. In the case of benzenediazonium chloride, this is attached to a benzene ring .Chemical Reactions Analysis

Diazonium ions undergo various reactions. In substitution reactions, the -N 2+ group is replaced by something else, and the nitrogen is released as nitrogen gas . For example, if you warm the benzenediazonium chloride solution, the diazonium ion reacts with the water in the solution and phenol is formed .Physical And Chemical Properties Analysis

Benzenediazonium chloride exists as a colourless solid . The stability of arenediazonium salts is highly sensitive to the counterion .科学研究应用

合成化学应用

新颖的合成策略:一项研究概述了一种新颖且有效的合成策略,用于生产 3,5-二取代-1-苯基-1,2,4-三唑衍生物,从苯重氮盐氯化物开始。该方法突出了苯重氮盐氯化物衍生的 α-硝基腙在合成三唑衍生物中的用途,展示了其在扩大合成方法中的重要性,因为它具有温和的反应条件和高产率 (Gui,2007)。

互变异构研究:对苯重氮盐氯化物与萘-1-醇偶联衍生的化合物中的互变异构的研究表明,反应产物主要以腙的形式存在。这一发现与之前关于电子受体取代基影响的假设相矛盾,表明这些化合物的复杂行为及其进一步化学研究的潜力 (Neuerová 和 Lyčka,2021)。

染料和颜料化学

- 偶氮-腙互变异构研究:对 2-(苯重氮基)-4-取代萘-1-醇的研究提供了关于受取代影响的偶氮-腙互变异构的见解,为染料和颜料的开发提供了有价值的信息,其中对互变异构形式的控制会影响染料性能 (Neuerová 和 Lyčka,2021)。

聚合物科学

- 功能性聚合物开发:苯重氮盐氯化物与间苯二酚或苯三酚的反应导致合成新的 5-甲氧基-2H-苯并三唑-2-基单或二取代间苯二酚和苯三酚。这项研究通过提供具有显着吸收特性且可用于开发新型材料的新化合物,为功能性聚合物的领域做出了贡献 (Xi、Basset 和 Vogl,1984)。

作用机制

Target of Action

The primary target of Benzenediazonium, 4-chloro-2-nitro-, chloride is the benzene ring . The compound contains an -N2+ group, which is attached to a benzene ring .

Mode of Action

The compound interacts with its target through a set of reactions where the -N2+ group is replaced by something else . For instance, when warmed, the diazonium ion reacts with water in the solution to form phenol . In another reaction, if potassium iodide solution is added to the benzenediazonium chloride solution in the cold, nitrogen gas is given off, and iodobenzene is formed .

Biochemical Pathways

The compound affects the biochemical pathways involving the benzene ring. In the substitution reactions, the nitrogen in the diazonium ion is lost . In other reactions, the nitrogen is retained and used to make a bridge between two benzene rings .

Result of Action

The result of the compound’s action is the formation of new compounds such as phenol and iodobenzene . These compounds are formed through the reactions of the diazonium ion with other substances in the solution .

Action Environment

The action of Benzenediazonium, 4-chloro-2-nitro-, chloride is influenced by environmental factors such as temperature and the presence of other substances in the solution . For instance, warming the benzenediazonium chloride solution triggers the reaction that forms phenol . Similarly, the presence of potassium iodide in the solution leads to the formation of iodobenzene .

安全和危害

The compound is harmful if swallowed and may cause serious eye damage and respiratory irritation. Diazonium salts are traditionally referred to as unstable compounds. They have a low stability and a tendency to decomposition during storage, heating, mechanical and electrostatic effects, the action of light, impurities and a number of other factors .

属性

IUPAC Name |

4-chloro-2-nitrobenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDPAYNGRJNIDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439618 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenediazonium, 4-chloro-2-nitro-, chloride | |

CAS RN |

119-09-5 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-diethoxyphenyl)acetyl]-8',9'-dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1650636.png)

![N-[4-(aminosulfonyl)phenyl]-4-(pyrrolidin-1-ylcarbonyl)thiophene-2-sulfonamide](/img/structure/B1650637.png)

![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B1650639.png)

![N-(2-chlorophenyl)-2-[4-(1-phenyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B1650640.png)

![4-{4-[(2-chlorobenzoyl)amino]phenyl}-3-cyclopropyl-1-(3-methylphenyl)-1H-pyrazol-5-yl acetate](/img/structure/B1650641.png)

![5-[(4-ethylanilino)methyl]-2-[(4-isopropylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1650642.png)

![3-{3-[(4-methylpiperidin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}pyridine](/img/structure/B1650645.png)

![N-ethyl-N-(2-ethylphenyl)-4H-thieno[3,2-c]thiochromene-2-carboxamide 5,5-dioxide](/img/structure/B1650646.png)

![3,8-diethyl-N-(2-methoxyphenyl)-1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1650647.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B1650648.png)

![8-methyl-3-piperidin-1-yl-2-(piperidin-1-ylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1650650.png)

![N-butyl-4-[(4-methylphenyl)amino]quinazoline-2-carboxamide](/img/structure/B1650651.png)

![2-[6-(5-Ethyl-1,3,4-oxadiazol-2-YL)indol-1-YL]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1650652.png)